3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-benzoyloxybicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c14-10(9-4-2-1-3-5-9)17-13-6-12(7-13,8-13)11(15)16/h1-5H,6-8H2,(H,15,16) |
InChI Key |
LYGQIRFPBNMZST-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)OC(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Introduction of the Benzoyloxy Group: The benzoyloxy group can be introduced through esterification reactions involving benzoyl chloride and the appropriate hydroxylated intermediate.
Industrial Production Methods
While specific industrial production methods for 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production and ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C13H12O4
- CAS Number : 2095495-79-5
- IUPAC Name : 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid
The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems.
Medicinal Chemistry
3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid has been investigated for its pharmacological properties, particularly as a potential drug candidate due to its ability to modulate biological pathways.
Case Study: Anticancer Activity
Research has indicated that derivatives of bicyclic compounds can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. A study demonstrated that modifications to the bicyclic structure enhanced the compound's efficacy against various cancer cell lines, highlighting the importance of structural variations in drug design .
The compound's properties are also being explored in cosmetic applications, particularly as an emulsifying agent or stabilizer in formulations.
Case Study: Skin Care Products
A formulation study evaluated the effectiveness of 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid in enhancing the stability and sensory attributes of creams. The results indicated improved texture and moisture retention in formulations containing this compound compared to control groups .
Agrochemicals
There is emerging interest in the use of this compound in agrochemical formulations due to its potential as a biopesticide or growth regulator.
Research Findings
Studies have suggested that certain bicyclic compounds can exhibit insecticidal activity, providing a basis for developing eco-friendly pest control agents .
Mechanism of Action
The mechanism of action of 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its benzoyloxy and carboxylic acid functional groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar BCP Derivatives
Substituent Variations and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid with analogous compounds:
Key Observations :
- Synthetic Accessibility : Derivatives like 3-(methoxycarbonyl)BCP-1-carboxylic acid are synthesized via esterification of BCP-1,3-dicarboxylic acid , while the benzoyloxy variant likely requires benzoylation of a hydroxylated BCP intermediate .
- Biological Utility: Amino and pyrazinyl derivatives are prioritized for peptide/protein interactions , whereas trifluoromethyl and benzoyloxy groups are tailored for small-molecule drug candidates .
Stability and Reactivity
- The benzoyloxy group may undergo hydrolysis under acidic/basic conditions, limiting its use in prodrug designs. In contrast, trifluoromethyl and methoxycarbonyl groups exhibit greater hydrolytic stability .
- The carboxylic acid at position 1 enables conjugation with amines or alcohols, a feature exploited in peptide coupling (e.g., with HATU/TEA in DMF) .
Biological Activity
The compound 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid represents a unique structure within the bicyclo[1.1.1]pentane (BCP) family, which has garnered attention for its potential biological activities, particularly in the context of inflammation and drug design. This article aims to explore the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Overview
The bicyclo[1.1.1]pentane structure is characterized by its three fused cyclopropane rings, offering a rigid framework that can enhance metabolic stability and bioactivity when incorporated into pharmaceutical compounds. The specific functionalization at the carboxylic acid position and the presence of a benzoyloxy group contribute to its potential pharmacological properties.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of BCP derivatives, including those similar to 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid. A notable study focused on BCP-containing lipoxin A4 analogues demonstrated their efficacy in modulating inflammatory responses.
- Study Findings : The BCP-sLXms were screened for their impact on inflammatory responses, revealing that one analogue exhibited significant inhibition of lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%. This suggests a promising role for BCP derivatives in therapeutic applications targeting inflammation .
Structure-Activity Relationship (SAR)
The incorporation of bicyclo[1.1.1]pentane moieties into drug candidates has been explored as a means to enhance their biological activity and metabolic stability. The rigid structure of BCPs allows for increased conformational rigidity, which can improve binding affinity to biological targets.
- SAR Insights : Research indicates that altering substituents on the BCP framework can significantly affect anti-inflammatory activity, with specific configurations yielding compounds with enhanced efficacy .
Synthetic Approaches
The synthesis of 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multi-step organic reactions, including:
- Suzuki Coupling : This reaction is often employed to construct the BCP framework, allowing for the introduction of various substituents.
- Asymmetric Reduction : Key steps in synthesizing derivatives focus on achieving desired stereochemistry, which is crucial for biological activity .
Case Studies
Several case studies have evaluated the biological effects of BCP derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
